molecular formula C11H19NO3 B1478852 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097962-86-0

3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1478852
CAS No.: 2097962-86-0
M. Wt: 213.27 g/mol
InChI Key: LEYZGGQLNSIARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid is a chiral, bicyclic pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound features a rigid cyclopenta-fused pyrrolidine scaffold, a hydroxymethyl group, and a flexible propanoic acid tail, making it a valuable bifunctional building block for constructing more complex molecules. Its primary research application lies in its use as a key synthetic intermediate for the development of novel bioactive compounds, including potential enzyme inhibitors and receptor ligands. The specific three-dimensional structure imparted by the hexahydrocyclopenta[c]pyrrole core is particularly useful for exploring defined spatial interactions in biological systems. Researchers utilize this compound in the synthesis of molecular probes and for creating compound libraries through conjugation of the carboxylic acid group with amines or modification of the hydroxymethyl group. This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-8-11-4-1-2-9(11)6-12(7-11)5-3-10(14)15/h9,13H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYZGGQLNSIARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, a complex organic compound, exhibits various biological activities that are of significant interest in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential applications.

Structural Overview

The compound features a unique hexahydrocyclopenta[c]pyrrol ring system, which contributes to its distinct biological properties. The hydroxymethyl group and propanoic acid moiety further enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it can modulate various metabolic pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural components may interfere with bacterial cell wall synthesis or function.
  • Anti-inflammatory Properties : There is evidence indicating that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that the compound inhibited growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined for Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anti-inflammatory Activity

In a controlled in vitro experiment using human macrophages, the compound significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
IL-620050
TNF-alpha15030

Research Findings

Research has highlighted several pathways through which this compound exerts its effects:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism or enhanced therapeutic effects.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydrocyclopenta[c]pyrrole Derivatives with Aromatic Substituents

  • Examples: (6-Methoxy-triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)methanone (41): Contains a methoxy-triazolopyridine carbonyl group. Exhibits higher lipophilicity (logP ~3.5 estimated) and a melting point of 147–152°C. Acts as a retinol-binding protein 4 (RBP4) antagonist, suggesting utility in metabolic disorders . (6-Trifluoromethyl-triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)methanone (43): Incorporates a trifluoromethyl group, enhancing metabolic stability. Melting point: 154–156°C; MS (ESI+) m/z 449 [M + H]+ .
Property Target Compound Compound 41 Compound 43
Key Functional Groups Hydroxymethyl, propanoic acid Methoxy-triazolopyridine Trifluoromethyl-triazolo
Melting Point (°C) Not reported 147–152 154–156
Biological Activity Undefined RBP4 antagonist RBP4 antagonist
Polarity High (due to -COOH, -CH2OH) Moderate Low (CF3 group)

Key Differences : The target compound’s hydrophilic carboxylic acid group contrasts with the lipophilic aromatic substituents in 41 and 43, likely altering tissue distribution and target engagement .

Pyrimidine-Carboxylic Acid Derivatives

  • Examples: 6-Methyl-2-(hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (33): Features a pyrimidine ring with a carboxylic acid. Melting point: 129–131°C; >99% HPLC purity. Demonstrates RBP4 antagonism with improved aqueous solubility compared to triazolopyridine analogs . Melting point: 161–165°C; MS (ESI+) m/z 393 [M + H]+ .
Property Target Compound Compound 33 Compound 66
Core Structure Pyrrole + propanoic acid Pyrimidine + carboxylic acid Pyrimidine + halogenated aryl
Acidity Moderate (pKa ~4.5 for -COOH) Stronger (pyrimidine electron withdrawal) Similar to 33
Therapeutic Target Unknown RBP4 inhibition RBP4 inhibition

Key Differences : The pyrimidine-carboxylic acid derivatives exhibit stronger acidity and aromatic π-π stacking capabilities, enhancing receptor binding affinity compared to the target compound’s aliphatic chain .

Benzamide Derivatives with NMDA Receptor Antagonism

  • Example : 4-{3-[cis-Hexahydrocyclopenta[c]pyrrol-2-yl]propoxy}benzamide : Combines a benzamide moiety with a propoxy linker. Synergizes with NMDA antagonists (e.g., memantine) for treating Alzheimer’s-related cognitive decline. Crystallizes as an oxalate salt (melting point >200°C) .
Property Target Compound Benzamide Derivative
Functional Groups Propanoic acid, hydroxymethyl Benzamide, propoxy
Solubility High (polar groups) Moderate (crystalline salt)
Therapeutic Use Undefined Cognitive disorders

Key Differences : The benzamide derivative’s aromatic amide group enables CNS penetration and histaminergic interaction, contrasting with the target compound’s peripheral carboxylate .

Structural Analogs with Modified Substituents

  • 3-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2-yl)propanoic Acid: Replaces hydroxymethyl with methoxymethyl, reducing hydrogen bonding capacity. Likely exhibits lower aqueous solubility but improved membrane permeability .
  • Gliclazide-d4 : Hexahydrocyclopenta[c]pyrrol sulfonamide with hypoglycemic activity. Demonstrates the impact of sulfonamide vs. carboxylic acid on therapeutic targeting .
Property Target Compound Methoxymethyl Analog Gliclazide-d4
Substituent -CH2OH -CH2OCH3 -SO2NH-C6H4-CH3
Bioactivity Unknown Unknown Antidiabetic
Metabolic Stability Moderate Higher (ether group) High (deuterated)

Key Differences : Substituent modifications significantly alter pharmacokinetics and target selectivity.

Preparation Methods

Cyclization and Functionalization Approaches

  • Radical Cyclization via Nitrogen-Centered Radicals :
    Recent advances in nitrogen-centered radical chemistry have enabled the construction of pyrrolidine and related bicyclic frameworks through intramolecular cyclization. Amidyl or iminyl radicals generated under photochemical or thermal conditions can cyclize onto alkenes to form the hexahydrocyclopenta[c]pyrrole skeleton, with subsequent functional group introduction at the 3a-position (e.g., hydroxymethyl) and side-chain propanoic acid installation through further transformations.
    This approach leverages anti-Markovnikov regioselectivity and can afford moderate to good yields (20–78%) of cyclized products with stereochemical control, as demonstrated in analogous systems.

  • One-Step Condensation and Radical Fragmentation :
    Iminyl radical precursors prepared by condensation of ketones with carboxymethoxylamine have been shown to undergo photolytic fragmentation to generate reactive intermediates that cyclize and add to acrylates, forming pyrrolidine derivatives with handles for further functionalization. This method can yield bicyclic lactams or related structures suitable for conversion to the target acid.

Industrial-Scale Synthesis via Coupling Reactions

  • Coupling of Hexahydrocyclopenta[c]pyrrol Derivatives with Propanoic Acid Precursors :
    Industrial patents describe a process involving the coupling of a hexahydrocyclopenta[c]pyrrol intermediate with propanoic acid derivatives or equivalents under basic conditions in polar solvents (e.g., water/acetonitrile or water/isopropanol mixtures). The reaction typically uses 2-halogenated or alkylsulfonated propanoic acid derivatives as electrophiles to form the C–N bond at the pyrrol nitrogen, yielding the desired propanoic acid-substituted product.

  • Salification and Purification Steps :
    The free base of the coupled product is converted into its hydrochloride salt in solvents such as water, acetone, or alcohols (methanol, ethanol, isopropanol), with acetone and isopropanol preferred for salification. Recrystallization of the hydrochloride salt affords the compound with high purity and suitable crystalline form for pharmaceutical applications.

Detailed Reaction Conditions and Process Parameters

Step Reagents/Conditions Solvents Notes/Outcome
Coupling Reaction Hexahydrocyclopenta[c]pyrrol intermediate + 2-halopropanoic acid derivative Water/Acetonitrile or Water/Isopropanol Basic conditions, polar medium, high yield
Salification (Salt Formation) Free base + HCl Water, Acetone, Methanol, Ethanol, Isopropanol Prefer acetone/isopropanol for best crystallinity
Recrystallization Crude hydrochloride salt Suitable alcohol or acetone Ensures pharmaceutical purity and defined crystal form

Research Findings and Yield Data

  • Industrial processes achieve pharmaceutically satisfactory purity and yield , with low levels of genotoxic impurities, meeting regulatory standards.
  • Radical cyclization methods yield bicyclic lactams and related structures in 20–78% yields , with good stereochemical control and regioselectivity.
  • Photoredox catalysis and radical generation techniques allow for selective functionalization of unactivated alkenes, enabling installation of hydroxymethyl and propanoic acid groups in complex bicyclic frameworks.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Radical cyclization Mild conditions, stereoselectivity, functional group tolerance Control of side reactions, moderate yields
Industrial coupling process Scalable, high purity, regulatory compliance Requires careful solvent and base selection
Salification and purification Produces stable crystalline forms, easy isolation Optimization needed for solvent choice and crystallization

Q & A

Q. What are the established synthetic routes for 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid?

The compound’s synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, intermediates like hexahydrocyclopenta[c]pyrrole derivatives (e.g., ((3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol) are synthesized via stereoselective cycloaddition or ring-closing metathesis . Subsequent hydroxymethylation and propanoic acid coupling may employ reagents such as diazomethane in dichloromethane under controlled temperatures (−20 to −15°C), followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from 2-propanol .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve the hexahydrocyclopenta[c]pyrrole ring system and hydroxymethyl/propanoic acid substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed vs. calculated for C11H17NO3C_{11}H_{17}NO_3) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the fused cyclopentane-pyrrolidine system .

Advanced Research Questions

Q. What experimental design challenges arise in achieving stereochemical purity of the hexahydrocyclopenta[c]pyrrole core?

The bicyclic system’s stereochemistry (e.g., 3aS,6aR configurations) requires stringent control during cyclization. Racemization risks are mitigated using chiral catalysts (e.g., asymmetric hydrogenation) or kinetic resolution via diastereomeric salt formation. Low-temperature conditions (−15°C) during diazomethane reactions reduce side-product formation . Advanced monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric excess (>98%) .

Q. How can researchers address contradictions in purity assessments between HPLC and elemental analysis data?

Discrepancies often stem from co-eluting impurities or hygroscopicity. Orthogonal methods are recommended:

  • LC-MS : Couples separation with mass detection to identify impurities (e.g., methyl ester byproducts).
  • Karl Fischer Titration : Quantifies water content affecting elemental analysis (C, H, N).
  • Thermogravimetric Analysis (TGA) : Detects volatile impurities . Reference standards (e.g., EP impurity profiles) should be used for calibration .

Q. What methodologies optimize the compound’s stability during long-term storage?

Stability studies under ICH guidelines (25°C/60% RH) reveal sensitivity to oxidation and hydrolysis. Recommended practices:

  • Storage : Sealed containers under inert gas (N2_2/Ar) at −20°C to prevent hydroxymethyl group degradation .
  • Stabilizers : Addition of antioxidants (e.g., BHT) in solution phases.
  • Analytical Monitoring : Periodic HPLC-UV to track degradation products (e.g., lactone formation from the propanoic acid moiety) .

Q. How can researchers design assays to study this compound’s pharmacokinetic behavior in vitro?

Key methodological considerations:

  • Solubility : Use dimethyl sulfoxide (DMSO) or ethanol (Class 3 solvents) at concentrations ≤1% to avoid cytotoxicity .
  • Permeability : Caco-2 cell monolayers with LC-MS quantification to assess intestinal absorption.
  • Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactors, monitoring hydroxylation or glucuronidation via UPLC-QTOF .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results between cell-based and enzyme inhibition assays?

Discrepancies may arise from off-target effects or assay conditions. Strategies include:

  • Dose-Response Curves : Confirm potency (IC50_{50}) across multiple replicates.
  • Counter-Screens : Use unrelated enzymes (e.g., kinases) to rule out nonspecific binding.
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.